molecular formula C19H21N3O2S B2737587 5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 394238-72-3

5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B2737587
CAS RN: 394238-72-3
M. Wt: 355.46
InChI Key: BJPKZAHEEJCKCK-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative with a 3,4-dimethoxyphenyl group, a phenyl group, and a carbothioamide group . Pyrazole derivatives are known for their wide range of biological activities, and the presence of the 3,4-dimethoxyphenyl group suggests it might have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as C–C cleavage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Similar compounds have been found to be solids at room temperature .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended for use as a drug, it might interact with certain receptors or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This might include avoiding dust formation, avoiding breathing in vapors, mist or gas, and using personal protective equipment .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-20-19(25)22-16(12-15(21-22)13-7-5-4-6-8-13)14-9-10-17(23-2)18(11-14)24-3/h4-11,16H,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPKZAHEEJCKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

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